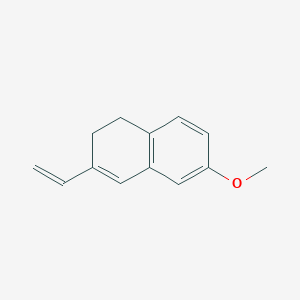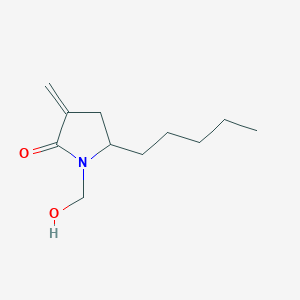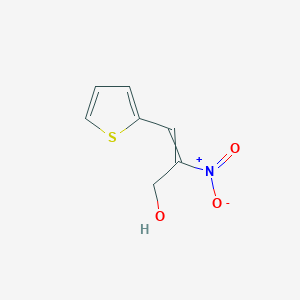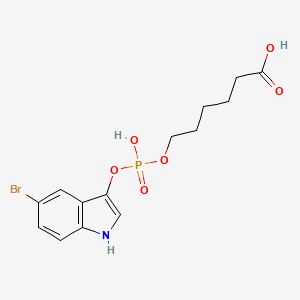![molecular formula C17H19NO3S B14202840 4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid CAS No. 860344-01-0](/img/structure/B14202840.png)
4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid is a complex organic compound that features a thiophene ring substituted with a morpholine group and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution with Morpholine: The thiophene ring is then functionalized with a morpholine group through nucleophilic substitution reactions.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the substituted thiophene with a benzoic acid derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The morpholine group can enhance the compound’s ability to interact with biological membranes, improving its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 2-thiophenecarboxylic acid.
Morpholine Derivatives: Compounds like 4-morpholinecarboxylic acid and N-methylmorpholine.
Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid.
Uniqueness
4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid is unique due to its combination of a thiophene ring, a morpholine group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Propiedades
Número CAS |
860344-01-0 |
|---|---|
Fórmula molecular |
C17H19NO3S |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
4-[5-(1-morpholin-4-ylethyl)thiophen-2-yl]benzoic acid |
InChI |
InChI=1S/C17H19NO3S/c1-12(18-8-10-21-11-9-18)15-6-7-16(22-15)13-2-4-14(5-3-13)17(19)20/h2-7,12H,8-11H2,1H3,(H,19,20) |
Clave InChI |
ASSAUKKHOJBYBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(S1)C2=CC=C(C=C2)C(=O)O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)

![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)





![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
